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Compound of Interest

Compound Name: Hexafluoroethane

Cat. No.: B1207929

Technical Support Center: Hexafluoroethane (C2F6)
Plasma Etching

Welcome to the technical support center for hexafluoroethane (CzFs) plasma etching. This
resource provides researchers, scientists, and drug development professionals with in-depth
troubleshooting guides, frequently asked questions (FAQs), and detailed experimental
protocols to enhance the selectivity of C2Fe etching on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is etch selectivity and why is it important?

Al: Etch selectivity is the ratio of the etch rate of one material to the etch rate of another under
the same plasma conditions.[1] For example, when etching a silicon dioxide (SiO2) layer using
a silicon (Si) mask, the selectivity is the etch rate of SiO:z divided by the etch rate of Si. A high
selectivity is crucial because it allows for the precise removal of the target material while
minimally eroding the mask or underlying layers, ensuring accurate pattern transfer.[1]

Q2: What is the primary mechanism for selective SiO:z etching using CzFe plasma?

A2: The selective etching of SiO:z in fluorocarbon plasmas like CzFs relies on the formation of a
fluorocarbon polymer (CxFy) layer on the surfaces.[2][3][4] This polymer layer is more readily
consumed on the SiO2z surface because the oxygen from the SiO:z reacts with carbon in the film
to form volatile products like CO and COz, thus removing the polymer and allowing etching to
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proceed.[5][6] On a silicon surface, there is no oxygen to aid in polymer removal, so a thicker,
more stable polymer layer forms, which inhibits or "stops" the etching of the silicon.[6]

Q3: What are the key parameters to adjust to control selectivity in a Cz2Fs plasma process?

A3: The key parameters that influence selectivity are the gas mixture, RF power, chamber
pressure, bias voltage, and gas residence time.[7] Adding hydrogen-containing gases (e.g., Hz,
CHa, CHFs3) or oxygen can significantly alter the plasma chemistry to favor the etching of one
material over another.[8][9][10] Power, pressure, and bias voltage control the ion energy and
the density of reactive species, which in turn affects the balance between etching and polymer
deposition.[6][8]

Q4: Can C2Fs be used for selective etching of materials other than SiO2?

A4: Yes, while C2Fs is commonly used for SiOz, its plasma chemistry can be adapted for other
materials. For example, it can be used to etch silicon nitride (SisNa4), silicon carbide (SiC), and
various low-k dielectric materials like SIOC.[11][12] However, achieving high selectivity often
requires the addition of other gases and careful tuning of process parameters, as CzFe alone
may not be the most efficient choice for all material combinations.[11] For instance, for
selective SisNa etching over SiO2 and Si, a CF4/O2 mixture is often more efficient than CzFe.
[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your CzFe etching
experiments.

Issue 1: Low Selectivity of SiO2 over Silicon (Si)

Q: My SiOz to Si selectivity is very low (< 5:1). How can | improve it?

A: Low SiO2/Si selectivity is typically caused by an insufficient polymer passivation layer on the
Si surface or excessive ion energy that sputters the polymer away.

Troubleshooting Steps:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://diyhpl.us/~nmz787/mems/unorganized/Plasma_Etch.pdf
https://www.kiche.or.kr/journal/kjche/fulltext/22/6/822/b72eb213
https://www.kiche.or.kr/journal/kjche/fulltext/22/6/822/b72eb213
https://www.fariplasma.com/plasma-etching-for-specific-materials/
https://repository.rit.edu/cgi/viewcontent.cgi?article=1133&context=ritamec
https://www.researchgate.net/publication/224467892_Selective_and_deep_plasma_etching_of_SiO2_Comparison_between_different_fluorocarbon_gases_CF4_C2F6_CHF3_mixed_with_CH4_or_H2_and_influence_of_the_residence_time
https://www.researchgate.net/figure/Silicon-and-oxide-etch-rates-and-selectivity-vs-the-inductive-power-injected-to-the_fig2_224467892
https://www.kiche.or.kr/journal/kjche/fulltext/22/6/822/b72eb213
https://repository.rit.edu/cgi/viewcontent.cgi?article=1133&context=ritamec
https://www.jkps.or.kr/journal/download_pdf.php?doi=10.3938/jkps.54.1816
https://www.researchgate.net/figure/Etch-rate-versus-bias-voltage-in-C2F6-plasma-800-W-40-sccm-10-mtorr_fig1_41701393
https://www.jkps.or.kr/journal/download_pdf.php?doi=10.3938/jkps.54.1816
https://www.jkps.or.kr/journal/download_pdf.php?doi=10.3938/jkps.54.1816
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e Add a Polymerizing Agent: Introduce hydrogen (Hz) or methane (CHa4) into the CzFe plasma.
[9][13][14] Hydrogen scavenges free fluorine radicals to form stable HF, reducing the
chemical etching of Si.[8] This increases the C/F ratio in the plasma, promoting the formation
of a protective polymer layer on the silicon surface.[8] Adding CH4 has been shown to
increase selectivity to over 10.[9]

o Adjust Gas Residence Time: Decreasing the residence time (by increasing the total gas flow
rate) can surprisingly improve both selectivity and the SiO:z etch rate.[13][14] Shorter
residence times can alter the balance of plasma species, favoring conditions for selective
etching.[13]

e Reduce Bias Voltage / RF Power: High ion energy, controlled by the bias voltage or RF
power applied to the substrate, can physically sputter the protective polymer layer from the
silicon surface, reducing selectivity.[2][8] Lowering the bias voltage can help maintain the
integrity of this passivation layer. Note that the SiO2 etch rate may saturate or decrease at
very high biases due to the depletion of the passivation layer on the oxide surface as well.[2]

[4]

 Increase Pressure: Increasing the process pressure generally leads to more collisions in the
plasma, which can reduce ion energy and increase the concentration of polymer-forming
radicals, thereby enhancing selectivity.[11] However, this can also decrease the etch rate
and anisotropy.

Issue 2: Low Selectivity of Silicon Nitride (SizsN4) over
SiOz2 and Si

Q: I am trying to etch SisNa4 but am also removing too much of the underlying SiO2 and Si.
What should | do?

A: Cz2Fe plasma generally provides low selectivity for SisN4 over SiOz and Si, often less than
2:1.[11] This is because the etching mechanisms for all three materials are similar in a pure
fluorocarbon plasma.

Troubleshooting Steps:
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» Consider an Alternative Etch Chemistry: For high SisNa selectivity, a CF4/O2 gas mixture is
significantly more effective than CzFs.[11][15] The addition of oxygen creates nitrogen-
oxygen species (NO) that enhance the SisNa etch rate, leading to selectivities over SiO2 and
Sias high as 13.2 and 8.9, respectively.[11]

e Optimize C2Fs Process Parameters: If you must use CzFs, you can try to optimize the
parameters, although the gains will be modest.

o Increase RF Power: Increasing RF power generally increases the etch rates of SizNa,
SiOz, and Si almost linearly.[11] While this may not directly improve selectivity, it can be
adjusted in combination with other parameters.

o Decrease Process Pressure: In a Cz2Fs plasma, etch rates of SisN4, SiO2, and Si tend to
decrease as pressure increases.[11] This is contrary to the behavior in CF4/O2 plasmas
and is attributed to enhanced fluorocarbon deposition at higher pressures.[11] Therefore,
operating at a lower pressure might be beneficial.

Quantitative Data

The following tables summarize quantitative data on etch rates and selectivity for C2Fe-based
plasmas under various experimental conditions.

Table 1: Effect of RF Power on Etch Rates in C2Fe Plasma Conditions: 20 sccm CzFe, 30 mTorr
Pressure.[11]

SisN4 Etch Rate SiO2 Etch Rate Si Etch Rate

RF Power (W) . . .
(nm/min) (nm/min) (nm/min)

25 ~20 ~15 ~10

50 ~40 ~35 ~25

75 ~55 ~50 ~35

100 ~65 ~60 ~40

200 86 ~80 ~55
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Table 2: Effect of Process Pressure on Etch Rates in C2Fs Plasma Conditions: 20 sccm Ca2Fs,
75 W RF Power.[11]

SisN4 Etch Rate SiO2 Etch Rate Si Etch Rate

Pressure (mTorr) . . .
(nm/min) (nm/min) (nm/min)

10 ~60 ~55 ~40

30 ~55 ~50 ~35

50 ~45 ~40 ~30

100 ~35 ~30 ~25

150 ~25 ~20 ~20

Table 3: SiO2/Si Selectivity with Additive Gases in C2Fes Plasma Conditions: 1500 W ICP Power,
10 mTorr Pressure, 150 V Bias Voltage.[9]

Gas Mixture (% SiO2 Etch Rate Si Etch Rate SiO2 to Si
Additive) (nm/min) (nm/min) Selectivity
C2Fe (0% H2) ~550 ~200 ~2.75

C2Fs / H2 (40%) ~450 ~50 9.0

C2Fs (0% CHa) ~550 ~200 ~2.75

C2Fe / CHa (30%) ~500 ~50 10.0

C2Fs / CHa (40%) ~480 ~30 ~16.0

Experimental Protocols
Protocol 1: High-Selectivity Etching of SiO2 over Si

This protocol is based on experiments designed to maximize the selectivity of silicon dioxide
over silicon using a C2Fe/CHa4 mixture in an Inductively Coupled Plasma (ICP) reactor.[13][14]

1. Substrate Preparation:
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Use a (100) silicon wafer with a thermally grown SiO: layer (e.g., 8 um thick).
Use a patterned amorphous silicon mask (e.g., 1.1 um thick).

. Chamber and Process Conditions:
Reactor Type: Inductively Coupled Plasma (ICP).
Base Pressure: Ensure the chamber reaches a base pressure below 10> mTorr.
Gases: CzFes and CHa.
Inductive Power (Source): 1500 W.
Bias Voltage (Substrate): -150 V (corresponding to ~150 W bias power).
Process Pressure: 10 mTorr.

. Etching Procedure:

Place the prepared wafer onto the substrate holder, which should be temperature-controlled
(e.g., 20 °C).

Introduce the process gases. To achieve high selectivity (~15:1), use a gas mixture of
approximately 60% CzFe and 40% CHa.[13]

Ignite the plasma and allow the process to stabilize.

Etch for the desired duration to achieve the target etch depth.

After etching, turn off the plasma and gases and vent the chamber.
. Post-Etch Analysis:

Measure the etch depth of SiO2 and the remaining thickness of the Si mask using a surface
profiler or scanning electron microscope (SEM).

Calculate the etch rates and the selectivity (SiOz etch rate / Si etch rate).
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Visualizations
Logical Workflow for Troubleshooting Low Selectivity

Start: Low Etch Selectivity
(e.g., SiO2 over Si)

No

Action: Add CH4 or H2 to C2F6.

Start with ~30-40% additive. Yes

Action: Reduce bias voltage
to decrease ion energy.

Yes

Action: Increase pressure to
reduce ion energy and
increase polymer deposition.

Action: Decrease residence time
(increase total gas flow rate).

Y

Result: Improved Selectivity
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Click to download full resolution via product page

Caption: Troubleshooting flowchart for improving SiO2 over Si etch selectivity.
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Caption: Relationship between key plasma parameters and etch characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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